molecular formula C11H7ClF3NO B6149904 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline CAS No. 1407066-10-7

2-chloro-6-(2,2,2-trifluoroethoxy)quinoline

Cat. No.: B6149904
CAS No.: 1407066-10-7
M. Wt: 261.6
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Description

2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline is a quinoline derivative characterized by the presence of a chloro group at the second position and a trifluoroethoxy group at the sixth position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline typically involves the reaction of 2-chloroquinoline with 2,2,2-trifluoroethanol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the substitution of the chloro group with the trifluoroethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at C2

The chlorine atom at position 2 undergoes nucleophilic displacement under transition-metal catalysis or basic conditions. This site is highly reactive due to the electron-deficient quinoline core and the inductive effect of the trifluoroethoxy group.

Key Reactions:

SubstrateNucleophileCatalyst/ConditionsProductYieldSource
2-Chloro-6-(trifluoroethoxy)quinolineArylboronic acidPdCl₂(PPh₃)₂, K₂CO₃, toluene/water2-Aryl-6-(trifluoroethoxy)quinoline70–85%
2-Chloro-6-(trifluoroethoxy)quinolineTerminal alkyneCuI, Pd(PPh₃)₂Cl₂, Et₃N2-Alkynyl-6-(trifluoroethoxy)quinoline65–90%
2-Chloro-6-(trifluoroethoxy)quinolinePiperidineDMF, 80°C2-Piperidino-6-(trifluoroethoxy)quinoline88%

Mechanistic studies suggest that palladium-mediated oxidative addition forms a Pd(II) intermediate, enabling coupling with aryl/alkyne groups . Copper-free Sonogashira conditions are preferred for alkynylation to avoid side reactions .

Transition-Metal-Catalyzed Cross-Coupling

The C2 position participates in palladium- or copper-catalyzed cross-couplings, forming carbon–carbon bonds.

Suzuki-Miyaura Arylation

Using arylboronic acids and Pd catalysts, the chlorine is replaced with aryl groups:
2-Cl-Quinoline+Ar-B(OH)2Pd(0)2-Ar-Quinoline+B(OH)3\text{2-Cl-Quinoline} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{2-Ar-Quinoline} + \text{B(OH)}_3
Conditions: Pd₂(dba)₃, t-BuXPhos, t-amyl alcohol, 100°C .

Heck Alkenylation

Vinyl groups are introduced via Pd-catalyzed coupling with alkenes:
Example: Reaction with styrene yields 2-styryl-6-(trifluoroethoxy)quinoline under Pd(OAc)₂ catalysis .

Electrophilic Aromatic Substitution (EAS)

The trifluoroethoxy group at C6 deactivates the quinoline ring, directing electrophiles to the C5 and C8 positions.

Nitration:
# HNO₃/H₂SO₄ at 0°C produces 5-nitro-2-chloro-6-(trifluoroethoxy)quinoline as the major product .
Sulfonation:
# Fuming H₂SO₄ yields 8-sulfo-2-chloro-6-(trifluoroethoxy)quinoline .

Functionalization of the Trifluoroethoxy Group

While the trifluoroethoxy group is generally inert, it participates in rare nucleophilic substitutions under extreme conditions:

Demethylation:
# BBr₃ in CH₂Cl₂ at −78°C cleaves the C–O bond, yielding 6-hydroxy-2-chloroquinoline .

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles. For example, treatment with NaN₃ in DMF generates triazolo[4,3-b]quinoline derivatives :
2-Cl-Quinoline+NaN3Triazoloquinoline+NaCl\text{2-Cl-Quinoline} + \text{NaN}_3 \rightarrow \text{Triazoloquinoline} + \text{NaCl}

Reduction and Oxidation

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline derivatives while retaining the trifluoroethoxy group .

  • Oxidation: KMnO₄ oxidizes the C2 position to a carboxylic acid under acidic conditions.

Comparative Reactivity of Analogues

CompoundReactivity at C2Reactivity at C6
2-ChloroquinolineHigh (SNAr, cross-coupling)Low (no substituent)
6-FluoroquinolineModerateInert (C–F bond stability)
2-Chloro-6-methoxyquinolineHighModerate (OCH₃ hydrolysis)

Scientific Research Applications

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline possess antibacterial and antifungal activities against various pathogens.

Pathogen Activity Reference
Escherichia coliInhibitory effect
Staphylococcus aureusModerate activity
Aspergillus nigerAntifungal activity

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer potential. The incorporation of trifluoroethoxy groups has been linked to enhanced efficacy in inhibiting cancer cell proliferation.

  • Case Study : A study demonstrated that related quinoline compounds showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting a potential pathway for developing new anticancer agents .

Insecticidal Activity

The compound has been identified as an effective insecticide. Its mechanism involves disrupting the nervous system of pests, leading to paralysis and death.

Insect Pest Effectiveness Reference
AphidsHigh efficacy
WhitefliesSignificant control
  • Research Findings : A patent described the synthesis of this compound as part of a broader effort to develop novel insecticides that are both effective and environmentally safe .

Mechanism of Action

The mechanism of action of 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can inhibit enzyme activities or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-(2,2,2-trifluoroethoxy)quinoline is unique due to the presence of both a chloro and a trifluoroethoxy group on the quinoline ring, which imparts distinct chemical and biological properties. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science .

Properties

CAS No.

1407066-10-7

Molecular Formula

C11H7ClF3NO

Molecular Weight

261.6

Purity

95

Origin of Product

United States

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